Cyclohexyldiethanolamine (CHEA) is used in the field of corrosion inhibition .
Application Summary: CHEA acts as a corrosion inhibitor, preventing the deterioration of metals when exposed to certain environments .
Method of Application: The compound is typically applied to the surface of the metal, forming a protective layer that prevents corrosive substances from reacting with the metal .
Results or Outcomes: The use of CHEA as a corrosion inhibitor has been shown to effectively reduce the rate of corrosion, thereby extending the lifespan of the metal .
CHEA is used in the production of surfactants .
Application Summary: Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. CHEA, with its unique structure, can be used to produce surfactants .
Method of Application: In the production of surfactants, CHEA can be chemically reacted with other compounds to produce a variety of surfactants with different properties .
Results or Outcomes: The surfactants produced using CHEA have been found to be effective in a variety of applications, including detergents, emulsifiers, and foaming agents .
CHEA is used in the formulation of metalworking fluids .
Application Summary: Metalworking fluids are used in machining and metalworking processes to reduce heat and friction and to remove metal particles. CHEA is used in these fluids for its beneficial properties .
Method of Application: CHEA is added to the metalworking fluid formulation, where it contributes to the fluid’s overall performance .
Results or Outcomes: The addition of CHEA to metalworking fluids has been shown to improve their performance, reducing brass corrosion and staining while maintaining stable emulsions and lubricant and wetting performances .
Cyclohexyldiethanolamine is an organic compound with the molecular formula C10H21NO2. It features a cyclohexyl group attached to two diethanolamine moieties, making it a unique amine derivative. This compound is primarily known for its role as a neutralizing agent in various chemical processes, particularly in metalworking fluids, where it helps to maintain pH levels and improve lubrication properties . Cyclohexyldiethanolamine is also recognized for its potential interactions with biological systems, influencing various biochemical pathways.
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts.
The synthesis of cyclohexyldiethanolamine typically involves the reaction of ethylene oxide with cyclohexylamine. This method can be optimized for industrial applications by employing continuous flow reactors and advanced purification techniques to enhance yield and purity. The reaction conditions are critical in determining the efficiency of the synthesis process.
Cyclohexyldiethanolamine finds applications primarily in the following areas:
Cyclohexyldiethanolamine can be compared with several related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Phenyldiethanolamine | Contains a phenyl group instead of a cyclohexyl group | Different reactivity due to aromatic character |
| N-Cyclohexylethanolamine | Contains only one ethanol group | Less steric hindrance compared to cyclohexyldiethanolamine |
| 2-Chloroethanol | A simpler compound with a chloro group | Lacks amine functionality, leading to different reactivity |
The uniqueness of cyclohexyldiethanolamine lies in its combination of a cyclohexyl group with two ethanol groups, providing distinct chemical properties and reactivity compared to its analogs.
Cyclohexyldiethanolamine exhibits distinct thermodynamic characteristics that reflect its molecular structure and intermolecular interactions. The boiling point of this compound is reported with some variation across different sources, with values ranging from 322.04°C (rough estimate) to 342.9°C at 760 mmHg [1] [2]. This relatively high boiling point indicates strong intermolecular forces, primarily attributable to hydrogen bonding interactions between the hydroxyl groups of the ethanolamine moieties and the basic nitrogen center.
The vapor pressure of cyclohexyldiethanolamine is remarkably low, measured at 0.002 Pa at 25°C [2]. This extremely low vapor pressure correlates with the high boiling point and suggests minimal volatility under standard conditions. The combination of molecular weight (187.28 g/mol) and extensive hydrogen bonding capacity contributes to this low vapor pressure characteristic.
Table 1: Thermodynamic Properties of Cyclohexyldiethanolamine
| Property | Value | Temperature/Conditions | Source |
|---|---|---|---|
| Boiling Point | 322.04°C | Rough estimate | ChemicalBook [2] |
| Boiling Point | 342.9°C | 760 mmHg | ChemsrC [1] |
| Vapor Pressure | 0.002 Pa | 25°C | ChemicalBook [2] |
| Density | 1.05 g/cm³ | - | ChemsrC [1] |
| Density | 1.0066 g/cm³ | Rough estimate | ChemicalBook [2] |
The density values reported range from 1.0066 g/cm³ to 1.05 g/cm³ [1] [2], indicating that cyclohexyldiethanolamine is slightly denser than water, which is typical for organic compounds containing both aromatic rings and heteroatoms.
Cyclohexyldiethanolamine demonstrates amphiphilic characteristics due to its unique molecular structure combining a hydrophobic cyclohexyl group with hydrophilic ethanolamine functionalities [3]. This dual nature significantly influences its solubility behavior across different solvent systems.
Water Solubility: The compound exhibits moderate water solubility with a reported value of 28.2 g/L at 25°C [2] [4]. This solubility is primarily driven by the two hydroxyl groups and the basic nitrogen atom, which can form hydrogen bonds with water molecules [3]. The relatively moderate solubility (compared to simple ethanolamines) reflects the hydrophobic contribution of the cyclohexyl group.
Polar Organic Solvents: Cyclohexyldiethanolamine shows excellent miscibility with polar organic solvents [3]. Research on related cyclohexylamine compounds indicates miscibility with alcohols (methanol, ethanol), acetone, chloroform, and dimethyl sulfoxide [5] [6]. The compound's ability to engage in both hydrogen bonding and dipole-dipole interactions makes it highly compatible with polar protic and aprotic solvents.
Non-Polar Solvents: The solubility in non-polar solvents is significantly limited [3]. Based on data from structurally similar diethanolamine compounds, the solubility in benzene is approximately 4.2%, in ether 0.8%, and in petroleum ether and carbon tetrachloride less than 0.1% [6]. This limited solubility in non-polar media is expected due to the polar nature of the ethanolamine groups.
Table 2: Solubility Profile of Cyclohexyldiethanolamine
| Solvent Type | Solubility | Notes |
|---|---|---|
| Water | 28.2 g/L at 25°C | Hydrogen bonding capability [2] [4] |
| Alcohols | Miscible | OH group interactions [3] |
| Acetone | Miscible | Polar aprotic compatibility [5] |
| Chloroform | Miscible | Polar protic compatibility [5] |
| DMSO | Miscible | Strong polar aprotic solvent [5] |
| Benzene | ~4.2% | Limited aromatic interaction [6] |
| Ether | ~0.8% | Low polarity match [6] |
| Petroleum ether | <0.1% | Very low polarity [6] |
Cyclohexyldiethanolamine exhibits significant surface activity due to its amphiphilic molecular architecture [8]. The compound functions as an effective surfactant with applications spanning from industrial formulations to specialized chemical processes.
Surface Tension Properties: The compound demonstrates the ability to reduce surface tension between different phases . Research indicates that cyclohexyldiethanolamine can effectively lower interfacial tension, making it valuable for wetting applications and emulsion stabilization . The surface activity arises from the compound's tendency to orient at interfaces with the hydrophobic cyclohexyl group extending into the non-polar phase and the hydrophilic ethanolamine groups anchored in the aqueous phase.
Critical Micelle Concentration (CMC): While specific CMC values for cyclohexyldiethanolamine are not directly reported in the literature, studies on similar alkylamine surfactants suggest the CMC would likely fall within the millimolar range [9]. The relatively bulky cyclohexyl group and dual ethanolamine functionalities would be expected to influence the packing parameters and aggregation behavior.
Emulsification Properties: The compound serves as an effective emulsifying agent , capable of stabilizing oil-water interfaces. This property is particularly valuable in metalworking fluid formulations where cyclohexyldiethanolamine helps maintain stable emulsions while providing additional benefits such as corrosion inhibition .
Industrial Applications: Cyclohexyldiethanolamine finds extensive use in surfactant production , where it can be chemically modified to create various specialty surfactants for detergents, emulsifiers, and foaming agents . Its use in metalworking fluids demonstrates its ability to improve performance by reducing brass corrosion and staining while maintaining stable emulsions and enhancing lubrication properties .
Table 3: Surface Activity and Colloidal Properties
| Property | Behavior/Application | Mechanism |
|---|---|---|
| Surface Activity | Active surfactant | Amphiphilic structure |
| Emulsification | Stabilizes oil-water systems | Interface orientation |
| Wetting | Improves surface wetting | Contact angle reduction |
| Corrosion Inhibition | Metal surface protection | Film formation |
| CMC | Estimated mM range | Molecular aggregation [9] |
The acid-base behavior of cyclohexyldiethanolamine is governed by the tertiary amine nitrogen atom, which can undergo protonation under acidic conditions. The compound exhibits a predicted pKa value of 14.40±0.10 [2], indicating it behaves as a relatively weak base compared to simple aliphatic amines.
Protonation Equilibria: Under varying pH conditions, cyclohexyldiethanolamine can exist in different protonation states [10]. At very low pH values (pH < 2), the compound would be expected to exist primarily in a protonated cationic form [R-N⁺H-(CH₂CH₂OH)₂]⁺, significantly enhancing its water solubility due to electrostatic interactions with water molecules.
pH-Dependent Solubility: The solubility characteristics of cyclohexyldiethanolamine vary considerably with solution pH [10]. In acidic media, the protonated form exhibits enhanced water solubility due to ionic character, while at neutral to basic pH values, the neutral form predominates with moderate water solubility governed by hydrogen bonding interactions.
Buffer Capacity: Research on similar ethanolamine compounds indicates potential buffering capability in specific pH ranges [6]. The relatively high pKa suggests that cyclohexyldiethanolamine would be most effective as a buffer system in highly alkaline conditions.
Applications in pH Control: The pH-dependent properties make cyclohexyldiethanolamine useful in applications requiring pH adjustment or stabilization [6]. Its ability to exist in different protonation states allows for tailored solubility and reactivity profiles depending on the specific application requirements.
Table 4: pH-Dependent Characteristics
| pH Range | Protonation State | Dominant Species | Solubility Characteristics |
|---|---|---|---|
| < 2 | Protonated | [R-N⁺H-(CH₂CH₂OH)₂]⁺ | High water solubility [10] |
| 2-6 | Mixed | Equilibrium mixture | Variable solubility [10] |
| 6-14 | Neutral | R-N(CH₂CH₂OH)₂ | Moderate water solubility [2] |
| > 14 | Neutral | R-N(CH₂CH₂OH)₂ | Hydrogen bonding dominates [10] |
Corrosive;Irritant;Health Hazard